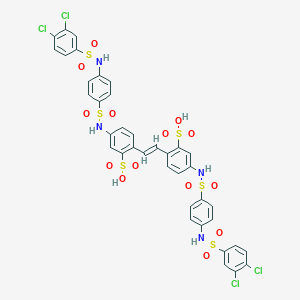

Eucoriol

Description

Properties

IUPAC Name |

5-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-[(E)-2-[4-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28Cl4N4O14S6/c39-33-17-15-31(21-35(33)41)63(51,52)43-25-7-11-29(12-8-25)61(47,48)45-27-5-3-23(37(19-27)65(55,56)57)1-2-24-4-6-28(20-38(24)66(58,59)60)46-62(49,50)30-13-9-26(10-14-30)44-64(53,54)32-16-18-34(40)36(42)22-32/h1-22,43-46H,(H,55,56,57)(H,58,59,60)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMOJPFAALQOOK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Cl4N4O14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118265-89-7 | |

| Record name | Eucoriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118265897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Triterpenoid Euphol: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphol, a tetracyclic triterpenoid alcohol, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides an in-depth exploration of the natural sources of euphol, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and characterization. Quantitative data on euphol content in various natural sources are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising natural compound.

Natural Sources of Euphol

Euphol is predominantly found in the plant kingdom, particularly within the Euphorbiaceae family, which comprises a vast number of species known for their milky latex. This latex is a rich source of various triterpenoids, with euphol often being a major constituent. Other plant families, to a lesser extent, have also been reported to contain euphol.

Primary Botanical Sources

The genus Euphorbia is the most significant natural reservoir of euphol. Several species have been identified as prominent sources:

-

Euphorbia tirucalli (Pencil Cactus): The latex of this succulent is a well-documented and rich source of euphol. It is often cited as the primary source for euphol isolation in many research studies.[1]

-

Euphorbia antiquorum (Antique Spurge): The latex of this species also contains significant amounts of euphol.

-

Euphorbia resinifera (Resin Spurge): This species is another notable source of euphol, with the compound being present in its latex.[1]

-

Euphorbia umbellata

-

Euphorbia kansui (Kansui Root): The roots of this plant, used in traditional Chinese medicine, have been found to contain euphol.

Other Botanical Sources

While the Euphorbia genus is the most prolific source, euphol has also been isolated from other plant families, including:

-

Clusiaceae

-

Cucurbitaceae

-

Theaceae

-

Guttiferae

Quantitative Analysis of Euphol Content

The concentration of euphol can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes available quantitative data on euphol content from various sources.

| Plant Species | Plant Part | Extraction/Analysis Method | Euphol Content | Reference |

| Euphorbia tirucalli | Fresh Leaves | Ultrasound-Assisted Extraction | ~4.06 mg/g fresh weight | [2] |

| Euphorbia kansui | Roots (Kansui Radix) | GC-MS | 0.10 - 0.19% | [3] |

| Euphorbia amygdaloides | Latex | Not Specified | Up to 30% of dry weight (cycloartanol-type triterpenes) | [4] |

Biosynthesis of Euphol

Euphol is a triterpenoid synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), for the synthesis of all isoprenoids, including euphol.

The Mevalonate Pathway: From Acetyl-CoA to IPP and DMAPP

The biosynthesis of euphol begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, a key committed step in the pathway. Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. The enzyme isopentenyl pyrophosphate isomerase then catalyzes the conversion of IPP to DMAPP.

Formation of Squalene

IPP and DMAPP are the fundamental units for the construction of larger isoprenoid molecules. Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon molecule, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction, catalyzed by squalene synthase, to produce the 30-carbon linear hydrocarbon, squalene.

Cyclization to Euphol

The final and most critical step in euphol biosynthesis is the cyclization of 2,3-oxidosqualene. Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene. This epoxide is then cyclized by a specific oxidosqualene cyclase (OSC), euphol synthase , to yield the characteristic tetracyclic structure of euphol. This enzymatic reaction is a remarkable example of stereospecific catalysis, leading to the formation of multiple rings in a single transformation.

Below is a diagram illustrating the biosynthetic pathway of euphol.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and characterization of euphol from its natural sources.

Extraction of Euphol from Euphorbia tirucalli Latex

Objective: To extract crude euphol from the latex of Euphorbia tirucalli.

Materials:

-

Fresh latex of Euphorbia tirucalli

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Distilled water

-

Beakers, separating funnel, rotary evaporator, filter paper

Procedure:

-

Collect fresh latex from E. tirucalli by making small incisions on the stems.

-

Immediately dilute the collected latex with an equal volume of methanol to prevent coagulation.

-

Extract the methanolic solution three times with an equal volume of n-hexane in a separating funnel.

-

Combine the n-hexane fractions and wash with distilled water to remove any residual methanol.

-

Dry the n-hexane extract over anhydrous sodium sulfate and filter.

-

Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract rich in euphol.

Isolation and Purification of Euphol by Column Chromatography

Objective: To isolate and purify euphol from the crude extract.

Materials:

-

Crude euphol extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column, beakers, test tubes, TLC plates (silica gel 60 F254)

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of the eluate in test tubes.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound with the same Rf value as a euphol standard.

-

Evaporate the solvent from the pooled fractions to obtain purified euphol.

Quantification of Euphol by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of euphol in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure euphol in methanol at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter, and dilute to a suitable concentration.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area of the euphol peak.

-

Quantification: Determine the concentration of euphol in the sample by interpolating its peak area on the calibration curve. Calculate the euphol content in the original extract.

Characterization of Euphol

Objective: To confirm the identity and structure of the isolated euphol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of euphol. A typical analysis would involve a non-polar capillary column (e.g., HP-5MS) with a temperature program. The mass spectrum of euphol shows a characteristic molecular ion peak (M+) at m/z 426.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of euphol. The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the position of functional groups.

-

1H NMR (in CDCl3): Key signals include those for the methyl groups, olefinic protons, and the proton attached to the carbon bearing the hydroxyl group.

-

13C NMR (in CDCl3): The spectrum will show signals for all 30 carbon atoms, with characteristic chemical shifts for the sp2 carbons of the double bond and the carbon atom attached to the hydroxyl group.[5][6][7]

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for euphol research and the logical relationship of its biological activities.

Conclusion

Euphol stands out as a triterpenoid with significant therapeutic potential, readily available from natural sources, particularly the latex of Euphorbia species. Understanding its biosynthesis provides a foundation for potential biotechnological production methods to ensure a sustainable supply. The detailed experimental protocols provided in this guide offer a practical framework for researchers to extract, isolate, and analyze euphol, facilitating further investigation into its pharmacological properties and potential applications in drug development. The continued exploration of euphol is warranted to fully unlock its promise as a valuable natural product for human health.

References

- 1. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 3. jfda-online.com [jfda-online.com]

- 4. Latex Metabolome of Euphorbia Species: Geographical and Inter-Species Variation and its Proposed Role in Plant Defense against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Euphol: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphol, a tetracyclic triterpene alcohol found predominantly in the sap of plants from the Euphorbia genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory and anticancer properties, positioning it as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of euphol, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Introduction

Euphol (24-methyl-lanost-8-en-3β-ol) is a tetracyclic triterpenoid that has been traditionally used in folk medicine for the treatment of various ailments, including cancer and inflammatory disorders.[1] Modern scientific investigation has begun to unravel the molecular basis for these therapeutic effects, revealing that euphol interacts with multiple key signaling pathways implicated in the pathogenesis of cancer and inflammation. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on euphol's biological activities and pharmacological properties.

Anticancer Activity

Euphol exhibits significant cytotoxic effects against a broad range of human cancer cell lines. Its anticancer activity is mediated through the induction of apoptosis, inhibition of cell proliferation and motility, and the modulation of key signaling pathways that govern cancer cell survival and growth.[2][3]

Cytotoxicity

Euphol has demonstrated concentration-dependent cytotoxicity in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type, highlighting a degree of selectivity in its anticancer effects.

Table 1: Cytotoxic Activity of Euphol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | |

| Esophageal Squamous Cell Carcinoma | Esophageal Cancer | 11.08 | |

| HRT-18 | Colorectal Cancer | 70.8 | [4] |

| 3T3 | Fibrosarcoma | 39.2 | [4] |

| Glioma Cells (range) | Brain Cancer | 5.98 - 31.05 | [3] |

Induction of Apoptosis

A primary mechanism of euphol's anticancer activity is the induction of apoptosis, or programmed cell death. Euphol has been shown to modulate the expression of key apoptosis-regulating proteins, including the Bcl-2 family and caspases. Specifically, euphol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of caspase-3, a key executioner caspase.[5]

Signaling Pathways in Anticancer Activity

Euphol's anticancer effects are intricately linked to its ability to modulate critical intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

-

MAPK/ERK Pathway: In some cancer cell lines, such as human gastric cancer cells, euphol induces apoptosis through the activation of the ERK1/2 signaling pathway.[5][6] However, in other contexts, like U87 glioblastoma cells, euphol has been shown to inhibit the ERK1/2 pathway, suggesting a cell-type-specific mechanism.[3]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Euphol has been observed to inhibit the PI3K/Akt signaling pathway in U87 glioblastoma cells, contributing to its pro-apoptotic effects.[3][7]

Caption: Euphol's multifaceted anticancer mechanism.

Anti-inflammatory Activity

Euphol exhibits potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Its mechanisms of action involve the inhibition of key inflammatory mediators and the modulation of the NF-κB signaling pathway.

Inhibition of Inflammatory Mediators

Euphol has been shown to reduce the production of several pro-inflammatory cytokines and mediators. In a rat model of pleurisy, oral administration of euphol (8 mg/kg) significantly decreased the levels of TNF-α, IL-1β, and IL-6.[8] Furthermore, in a mouse model of colitis, euphol treatment (30 mg/kg) inhibited the expression of IL-1β, CXCL1/KC, TNF-α, and IL-6 in the colonic tissue.[2]

Table 2: Anti-inflammatory Activity of Euphol

| Model | Mediator | Effect | Concentration/Dose | Reference |

| Rat Pleurisy | TNF-α | 46.0% inhibition | 8 mg/kg, p.o. | [8] |

| Rat Pleurisy | IL-1β | 50.1% inhibition | 8 mg/kg, p.o. | [8] |

| Rat Pleurisy | IL-6 | 37.1% inhibition | 8 mg/kg, p.o. | [8] |

| Mouse Colitis | IL-1β | 95% inhibition of mRNA | 30 mg/kg, p.o. | [2] |

| Mouse Colitis | TNF-α | 40% inhibition of mRNA | 30 mg/kg, p.o. | [2] |

| Mouse Colitis | IL-6 | 75% inhibition of mRNA | 30 mg/kg, p.o. | [2] |

| Neutrophil Chemotaxis | Neutrophil Migration | 84% inhibition | 292.9 µM | [4] |

| Complement Pathway (Alternative) | Complement Activation | 31% reduction | 976.1 µM | [4] |

| Complement Pathway (Lectin) | Complement Activation | 32% reduction | 976.1 µM | [4] |

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Upon activation by pro-inflammatory stimuli, it translocates to the nucleus and induces the expression of numerous inflammatory genes. Euphol has been shown to inhibit the activation of NF-κB. In a mouse model of colitis, euphol treatment prevented the phosphorylation and subsequent activation of the p65 subunit of NF-κB.[1] This inhibition of NF-κB activation is a key mechanism underlying euphol's broad anti-inflammatory effects.

Caption: Euphol's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of euphol (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Cell Lysis: After treatment with euphol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, p65, Bcl-2, Bax, caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model to study the efficacy of anti-inflammatory agents in vivo.[9]

-

Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

-

Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Euphol Treatment: Administer euphol orally (e.g., by gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) daily, either as a preventive regimen (starting from day 0) or a therapeutic regimen (starting after the onset of colitis symptoms).[2]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, euthanize the mice and collect the colon for macroscopic evaluation (length, weight), histological analysis (H&E staining), and measurement of inflammatory markers (e.g., MPO activity, cytokine levels by ELISA or RT-PCR).

Caption: Experimental workflow for the in vivo DSS-induced colitis model.

Conclusion and Future Directions

Euphol has consistently demonstrated significant anticancer and anti-inflammatory activities in a multitude of preclinical studies. Its ability to modulate key signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB underscores its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future investigations should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to determine the pharmacokinetic profile and bioavailability of euphol to optimize dosing and delivery methods.

-

In Vivo Efficacy in Diverse Cancer Models: While promising in vitro data exists, further in vivo studies in various cancer models, including xenografts and patient-derived models, are crucial to validate its therapeutic potential.

-

Combination Therapies: Exploring the synergistic effects of euphol with existing chemotherapeutic and anti-inflammatory drugs could lead to more effective and less toxic treatment regimens.

-

Target Identification and Validation: Further molecular studies are required to precisely identify the direct binding partners of euphol and to fully elucidate the upstream and downstream effectors of the signaling pathways it modulates.

References

- 1. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]

- 2. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Euphol: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which euphol exerts its cytotoxic and anti-proliferative effects on cancer cells. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of euphol's mode of action.

Cytotoxic Activity of Euphol Across Various Cancer Cell Lines

Euphol has demonstrated a broad spectrum of cytotoxic activity against a diverse panel of human cancer cell lines. Its efficacy varies depending on the cell type, highlighting the need for further investigation into the specific molecular determinants of sensitivity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, offering a comparative look at euphol's potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Pancreatic Carcinoma | - | 6.84 | [1][5][6] |

| Esophageal Squamous Cell Carcinoma | - | 11.08 | [1][5][6] |

| Prostate Cancer | PC-3 | - | [7][8][9][10][11] |

| Glioblastoma | C6 | - | [7][8][9][10][12][11] |

| Glioblastoma | U87 MG | - | [8][10][12][11] |

| Leukemia | K-562 | 34.44 | [13] |

| Breast Cancer | T47D | - | [7] |

| Gastric Cancer | CS12 | - | [14] |

Table 1: Cytotoxic Activity (IC50) of Euphol in Various Human Cancer Cell Lines. IC50 values represent the concentration of euphol required to inhibit the growth of 50% of the cancer cell population. The data indicates particularly strong activity against pancreatic and esophageal cancer cells.

Core Mechanisms of Action

Euphol's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which euphol eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Regulation of the Bcl-2 Family: In gastric cancer cells, euphol has been shown to up-regulate the pro-apoptotic protein BAX while down-regulating the anti-apoptotic protein Bcl-2.[14] This shift in the BAX/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of the apoptotic pathway.

-

Activation of Caspases: Euphol treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7.[8][10][11][14] These enzymes are the executioners of apoptosis, cleaving a variety of cellular substrates to bring about the characteristic morphological and biochemical changes of apoptotic cell death. Studies have demonstrated elevated caspase-3/7 activity in glioblastoma and gastric cancer cells following exposure to euphol.[8][10][12][11][14]

Cell Cycle Arrest

Euphol effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][7] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): In breast cancer cells, euphol has been observed to downregulate the expression of cyclin D1.[1][7] Cyclin D1 is a key regulatory protein that, in complex with CDK4/6, promotes the G1/S phase transition. By reducing cyclin D1 levels, euphol prevents the phosphorylation of the retinoblastoma (Rb) protein, a critical step for cell cycle progression.

-

Upregulation of CDK Inhibitors: Furthermore, euphol treatment leads to the upregulation of the CDK inhibitors p21 and p27.[1][7] These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, thus reinforcing the G1 arrest.

Modulation of Key Signaling Pathways

Euphol's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways are two major targets of euphol.

-

The MAPK/ERK Pathway: The effect of euphol on the MAPK/ERK pathway appears to be cell-type specific. In human gastric cancer cells, euphol selectively induces apoptosis through the activation of ERK1/2 signaling.[14] Conversely, in U87 glioblastoma cells, euphol-induced apoptosis is correlated with a significant downregulation of Erk1/2 activity.[7][8][11] In C6 glioblastoma cells, a long-lasting activation of Erk1/2 was associated with apoptosis.[8][9][10][11] This suggests that the context-dependent role of the ERK pathway may be a crucial determinant of euphol's efficacy.

-

The PI3K/AKT Pathway: The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and proliferation. In U87 glioblastoma cells, euphol has been shown to significantly inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.[8][10][11] However, in PC-3 prostate cancer cells, euphol had limited to no effect on Akt activity, indicating that other mechanisms may be at play in this cell line.[7][8][9][10][12][11]

Anti-Metastatic Potential

Beyond its effects on proliferation and survival, euphol has also demonstrated the ability to inhibit key processes involved in metastasis. In pancreatic cancer cells, euphol was found to inhibit cell motility and colony formation, suggesting its potential to suppress the spread of cancer.[1][5][6][15]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Euphol-induced apoptotic pathway.

Caption: Mechanism of euphol-induced G1 cell cycle arrest.

References

- 1. Euphol arrests breast cancer cells at the G1 phase through the modulation of cyclin D1, p21 and p27 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 3. promega.com [promega.com]

- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. docs.aatbio.com [docs.aatbio.com]

The Antiviral Potential of Euphol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphol, a tetracyclic triterpene alcohol primarily isolated from plants of the Euphorbia genus, has garnered significant attention for its diverse pharmacological activities. While extensively studied for its anti-inflammatory and anticancer properties, emerging evidence suggests that euphol also possesses antiviral capabilities. This technical guide provides a comprehensive overview of the current understanding of euphol's antiviral properties, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. This document aims to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of euphol as an antiviral agent.

Introduction

Euphol (C₃₀H₅₀O) is a tetracyclic triterpenoid compound found in the latex of various Euphorbia species, such as Euphorbia tirucalli.[1] Traditionally, extracts from these plants have been used in folk medicine to treat a variety of ailments. Modern scientific investigation has validated a range of biological activities for euphol, including anti-inflammatory, analgesic, and anticancer effects.[1] Notably, several studies have indicated that euphol also exhibits antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] This whitepaper consolidates the available technical information on the antiviral activities of euphol, presenting quantitative data where possible, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Antiviral Spectrum and Efficacy

The most consistently reported antiviral activity of euphol is its ability to inhibit HIV-1.[1][2] The primary mechanism cited for this activity is the inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of retroviruses.[1][2]

There is limited evidence for euphol's activity against other viruses. However, extracts from Euphorbia plants, which contain euphol, have shown activity against Herpes Simplex Virus (HSV).[3] It is important to note that this activity cannot be solely attributed to euphol without further specific testing.

Quantitative Data

While specific antiviral potency data for euphol is sparse in the available literature, extensive research on its cytotoxic effects provides a crucial baseline for assessing its potential as a therapeutic agent. The therapeutic index (TI), a ratio of the cytotoxic concentration (CC₅₀) to the effective antiviral concentration (EC₅₀), is a critical parameter in drug development. Below is a summary of the cytotoxic activity of euphol against various human cell lines.

Table 1: Cytotoxicity of Euphol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [1] |

| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [1] |

| T47D | Breast Cancer | 38.89 | [1] |

| MDA-MB-231 | Breast Cancer | 9.08 | [1] |

| MDA-MB-468 | Breast Cancer | 30.89 | [1] |

| HRT-18 | Colorectal Cancer | 70.8 | [4] |

Note: IC₅₀ (50% inhibitory concentration) in this context refers to the concentration of euphol that inhibits the growth of the cancer cell lines by 50% and serves as a proxy for cytotoxicity.

Table 2: Cytotoxicity of Euphol against Non-Cancer Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 3T3 | Mouse Embryonic Fibroblast | 39.2 | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the antiviral activity of euphol are not extensively described in the available literature. However, based on standard virological and pharmacological practices, the following methodologies would be appropriate for a thorough investigation.

Cytotoxicity Assay

A crucial first step in evaluating any potential antiviral compound is to determine its toxicity to the host cells that will be used in viral replication assays.

-

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of euphol on relevant host cell lines.

-

Methodology:

-

Cell Culture: Plate host cells (e.g., TZM-bl cells for HIV, Vero cells for HSV) in 96-well plates and incubate until confluent.

-

Compound Dilution: Prepare a serial dilution of euphol in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the euphol dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Quantify cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.

-

Data Analysis: Calculate the CC₅₀ value by plotting cell viability against the logarithm of the euphol concentration and fitting the data to a dose-response curve.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This is an enzymatic assay to directly measure the inhibitory effect of euphol on the key viral enzyme.

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of euphol against HIV-1 reverse transcriptase.

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs), and purified recombinant HIV-1 reverse transcriptase.

-

Inhibitor Addition: Add varying concentrations of euphol to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

-

Quantification: Measure the incorporation of the labeled dNTPs into the newly synthesized DNA strand. This can be done through methods like scintillation counting for radioactivity or fluorescence detection.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of enzyme inhibition against the euphol concentration.

-

Cell-Based Antiviral Assay (e.g., HIV-1 Replication Assay)

This assay evaluates the ability of euphol to inhibit viral replication in a cellular context.

-

Objective: To determine the 50% effective concentration (EC₅₀) of euphol against HIV-1 replication in a susceptible cell line.

-

Methodology:

-

Cell Infection: Seed susceptible cells (e.g., TZM-bl, which express a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates. Infect the cells with a known amount of HIV-1.

-

Treatment: Immediately after infection, add serial dilutions of euphol to the cells.

-

Incubation: Incubate the infected and treated cells for 48-72 hours to allow for viral replication.

-

Quantification of Viral Replication: Measure a marker of viral replication. In TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity. Alternatively, the amount of viral p24 antigen in the cell supernatant can be quantified using an ELISA.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition of viral replication against the euphol concentration.

-

Mechanism of Action and Signaling Pathways

While the direct inhibition of HIV-1 reverse transcriptase is a key proposed antiviral mechanism, euphol's well-documented anti-inflammatory properties suggest that it may also exert antiviral effects through the modulation of host cell signaling pathways that are often hijacked by viruses.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response and is also known to be activated by many viruses to promote their replication. Euphol has been shown to inhibit the activation of NF-κB.[5] This inhibition could represent an indirect antiviral mechanism by creating a less favorable cellular environment for viral replication.

Modulation of the ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a part of the Mitogen-activated protein kinase (MAPK) cascade, is another host signaling pathway that can be manipulated by viruses. Euphol has been shown to modulate ERK signaling, which could interfere with viral life cycles that depend on this pathway.[6]

Conclusion and Future Directions

Euphol presents a promising scaffold for the development of novel antiviral agents. Its documented activity against HIV-1 reverse transcriptase, coupled with its well-established anti-inflammatory properties, suggests a multi-faceted mechanism of action that could be advantageous in a therapeutic context. However, significant gaps in the current knowledge need to be addressed. Future research should focus on:

-

Quantitative Antiviral Profiling: A systematic evaluation of euphol's antiviral activity against a broad panel of viruses, including quantitative determination of EC₅₀, IC₅₀, and CC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying euphol's antiviral effects, including detailed studies on its interaction with viral and host cell targets.

-

In Vivo Efficacy: Assessment of the antiviral efficacy of euphol in relevant animal models of viral diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of euphol derivatives to optimize antiviral potency and improve the therapeutic index.

Addressing these research questions will be crucial in translating the antiviral potential of euphol into tangible therapeutic applications.

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euphol: chemical and biological aspects: A review [journals.ekb.eg]

- 6. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphol's Attenuation of TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which euphol, a triterpene alcohol, modulates the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of euphol, particularly in contexts where TGF-β signaling is dysregulated, such as in fibrosis and cancer.

Core Mechanism of Action: Lipid Raft-Mediated Receptor Sequestration

Euphol, a compound structurally similar to cholesterol, has been shown to negatively regulate TGF-β signaling.[1][2][3][4][5] Its primary mechanism of action involves the alteration of the plasma membrane's microdomain organization.[1][2][3] By integrating into the cell membrane, euphol induces the translocation of TGF-β receptors (TβR-I and TβR-II) into lipid raft microdomains.[1][2][3][6] This sequestration of the receptors within lipid rafts leads to their accelerated degradation, thereby diminishing the cell's responsiveness to TGF-β ligands.[1][2][3][6] Consequently, the canonical Smad-dependent signaling cascade is attenuated.[2][3]

The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including growth, differentiation, and apoptosis.[7][8][9] Its dysregulation is implicated in various pathologies. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβR-II), which then recruits and phosphorylates the type I receptor (TβR-I).[7][8] This activated receptor complex subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3][7] Phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[7][10]

Euphol's intervention at the level of receptor localization presents a distinct mechanism for inhibiting this pathway. By promoting the degradation of the receptor complex, euphol effectively reduces the initial signal reception and transduction.[1][6]

Quantitative Data on Euphol's Efficacy

The inhibitory effects of euphol on the TGF-β signaling pathway have been quantified in various in vitro studies. The following tables summarize the key quantitative findings.

| Cell Line | Euphol Concentration | TGF-β Concentration | Endpoint Measured | Percentage Inhibition | Reference |

| Mv1Lu | 40 µg/ml | Not specified | Smad2 Phosphorylation | ~81% | [3] |

| AGS | 40 µg/ml | Not specified | Smad2 Phosphorylation | ~93% | [3] |

| Mv1Lu | 10 µg/ml | Increasing concentrations | Smad2 Phosphorylation | Concentration-dependent | [3] |

| AGS | 5-40 µg/ml | 100 pM | Fibronectin mRNA expression | Significant inhibition at 40 µg/ml | [2][4] |

| Reporter Construct | Cell Line | Euphol Concentration | TGF-β Stimulation | Effect | Reference |

| PAI-1 Luciferase | Mv1Lu | Increasing concentrations | 100 pM | Suppression of luciferase activity | [3][11] |

| Fibronectin Luciferase | Mv1Lu | Not specified | TGF-β stimulated | Suppression of luciferase activity | [3] |

| Collagen Luciferase | Mv1Lu | Not specified | TGF-β stimulated | Suppression of luciferase activity | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that investigate the effects of euphol on TGF-β signaling.

Cell Culture and Treatment

-

Cell Lines: Mv1Lu (mink lung epithelial cells), AGS, and MKN45 (human gastric adenocarcinoma cells) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Euphol Treatment: Euphol is dissolved in a suitable solvent like DMSO. Cells are pre-treated with varying concentrations of euphol (e.g., 5-40 µg/ml) for a specified duration (e.g., 1 hour) before stimulation with TGF-β.

-

TGF-β Stimulation: Recombinant human TGF-β1 is used to stimulate the cells at a concentration of around 100 pM for various time points depending on the endpoint being measured (e.g., 30 minutes for Smad phosphorylation, 24-48 hours for gene expression).

Western Blotting for Phospho-Smad2

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (p-Smad2). An antibody against total Smad2 or a housekeeping protein like β-actin is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Smad2/3 Nuclear Translocation

-

Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with euphol and/or TGF-β as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with a primary antibody against Smad2/3 overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Mounting and Visualization: Nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and the subcellular localization of Smad2/3 is visualized using a fluorescence microscope. The nuclear-to-cytoplasmic ratio of the fluorescent signal can be quantified.[3]

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Fibronectin mRNA

-

RNA Isolation: Total RNA is extracted from treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for fibronectin and a housekeeping gene like GAPDH.

-

Analysis: The PCR products are resolved on an agarose gel and visualized by ethidium bromide staining. The band intensity of fibronectin is normalized to that of the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Canonical TGF-β/Smad signaling pathway.

Caption: Mechanism of euphol-mediated TGF-β signaling inhibition.

Caption: A typical experimental workflow.

References

- 1. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts | PLOS One [journals.plos.org]

- 3. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 6. Euphol from Euphorbia tirucalli induces human gastric cancer death through the degradation of TGFβR in lipid raft membrane microdomain (657.12) | Semantic Scholar [semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Smad2/3 Activation Regulates Smad1/5/8 Signaling via a Negative Feedback Loop to Inhibit 3T3-L1 Adipogenesis [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ethnopharmacological Uses of Euphol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetracyclic triterpene alcohol, euphol. It delves into its traditional medicinal applications, scientifically validated pharmacological activities, and the molecular pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to Euphol

Euphol (C₃₀H₅₀O) is a tetracyclic triterpene alcohol found predominantly in the latex and various parts of plants from the Euphorbiaceae family, as well as in other families like Clusiaceae and Cucurbitaceae.[1] Historically, plants containing euphol, such as Euphorbia tirucalli (commonly known as aveloz), have been staples in traditional medicine across various cultures for treating a range of ailments, including warts, ulcers, inflammation, and certain types of cancer.[2][3] Modern scientific investigation has begun to validate these traditional uses, uncovering a spectrum of pharmacological activities, including potent anti-inflammatory, cytotoxic, and immunomodulatory effects.[3][4][5] This guide synthesizes the current knowledge on euphol, presenting its ethnopharmacological background, key pharmacological data, detailed experimental protocols, and the signaling pathways through which it exerts its biological effects.

Ethnopharmacological Context

The use of euphol-containing plants is well-documented in the traditional medicine systems of Africa, Brazil, India, and Turkey.[3][5][6][7] The latex of Euphorbia species is a primary source and has been applied topically to treat skin conditions like warts and tumors and used internally for a variety of inflammatory and infectious diseases.[2][6]

-

Euphorbia tirucalli : Widely used in Brazilian folk medicine to treat cancer, ulcers, and inflammatory disorders.[1][8] Its sap, rich in euphol, is a key component of these traditional remedies.[9]

-

Euphorbia umbellata : Another species used traditionally for treating cancer, ulcers, and inflammatory diseases.[5]

-

General Uses : Across different cultures, extracts from euphol-containing plants are used for their purported antiseptic, analgesic, antiviral, and anti-parasitic properties.[3][4][7]

Pharmacological Activities and Mechanisms of Action

Scientific studies have substantiated many of the traditional claims, revealing euphol as a promising bioactive compound.

Anti-inflammatory Activity

Euphol demonstrates significant anti-inflammatory properties. It has been shown to be effective in animal models of colitis and skin inflammation.[1][10] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By preventing the activation of NF-κB, euphol reduces the expression and release of key pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and chemokines (CXCL1/KC, MCP-1).[10] Furthermore, it downregulates the expression of adhesion molecules (P-selectin, E-selectin, ICAM-1) that are crucial for leukocyte infiltration into inflamed tissues.[6][10]

Anticancer and Cytotoxic Activity

Euphol exhibits broad-spectrum cytotoxic effects against a wide range of human cancer cell lines.[8][9] It has shown particular potency against pancreatic, esophageal, prostate, melanoma, and colon cancer cells.[9][10] Its anticancer mechanisms are multifaceted and include:

-

Induction of Apoptosis : Euphol can trigger programmed cell death by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins.[4]

-

Cell Cycle Arrest : In breast cancer cells, euphol has been reported to cause G1 phase cell cycle arrest by modulating the expression of cyclin D1, p21, and p27.[8]

-

Inhibition of Signaling Pathways : It interferes with key cancer-related signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are critical for cell survival and proliferation.[9]

-

Inhibition of Proliferation and Motility : Studies on pancreatic cancer cells have shown that euphol can inhibit cell proliferation, colony formation, and motility.[9]

Immunomodulatory Effects

Euphol has been found to modulate the complement system, a critical component of both innate and adaptive immunity.[3][4] It selectively inhibits the alternative and lectin pathways while increasing the activation of the classical pathway.[3] This dual activity suggests its potential for treating complement-related inflammatory diseases by downregulating certain inflammatory cascades while potentially enhancing complement-dependent cytotoxicity in cancer therapy.[3]

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of euphol against various human cancer cell lines, as reported in the literature.

Table 1: Cytotoxic Activity of Euphol Against a Panel of Human Cancer Cell Lines [4][9][10]

| Tumor Type | Cell Line | Mean IC₅₀ (µM) |

| Breast | MDA-MB-231 | 9.08 |

| BT20 | 8.96 | |

| HS587T | 18.15 | |

| MCF-7 | 18.76 | |

| Head and Neck | HN13 | 8.89 |

| SCC25 | 6.65 | |

| Colon | SW480 | 5.79 |

| HCT15 | 5.47 | |

| SW620 | 10.02 | |

| CO115 | 9.58 | |

| DLD1 | 2.56 | |

| Caco2 | 35.19 | |

| HRT-18 | 70.8 | |

| Pancreatic | Mia-Pa-Ca-2 | 5.86 |

| Panc-1 | 7.81 | |

| Esophageal | TE-1 | 1.41 |

| KYSE-510 | 11.08 | |

| Prostate | PC-3 | 12.01 |

| Melanoma | SK-MEL-28 | 10.36 |

| Glioblastoma | U87 | 15.0 (approx.) |

| Fibroblast (Non-cancerous) | 3T3 | 39.2 |

Note: IC₅₀ values represent the concentration of euphol required to inhibit the growth of 50% of the cell population after 72 hours of treatment. Data is compiled from multiple studies and variations may exist based on experimental conditions.[3][4][9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the ethnopharmacological investigation of euphol.

Protocol for Extraction and Isolation of Euphol

This generalized protocol is based on methods described for isolating euphol from Euphorbia species.[12][13]

-

Plant Material Preparation : Air-dry and grind the plant material (e.g., leaves, root bark) into a coarse powder.

-

Solvent Extraction :

-

Perform exhaustive extraction of the powdered material using a non-polar solvent like n-hexane or dichloromethane. This can be done via maceration (soaking for 24-48 hours at room temperature with agitation) or Soxhlet extraction for several hours.[13]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at approximately 40°C to obtain the crude extract.

-

-

Chromatographic Fractionation :

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column packed in the same solvent used for elution (e.g., n-hexane).

-

Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients from 1% to 60% ethyl acetate in n-hexane).[12]

-

-

Fraction Analysis : Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC). Visualize spots using a vanillin-sulfuric acid reagent and heating.[13] Combine fractions that show similar TLC profiles.

-

Purification :

-

Subject the euphol-containing fractions to further purification using repeated column chromatography or preparative TLC.[12]

-

For final purification, High-Performance Liquid Chromatography (HPLC) on a silica gel or C18 column can be employed.

-

-

Structure Elucidation : Confirm the identity and purity of the isolated euphol using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry, and by comparison with published data.[12]

Protocol for In Vitro Cytotoxicity (MTS Assay)

This protocol is adapted from studies evaluating euphol's anticancer activity.[4]

-

Cell Culture : Culture human cancer cell lines (e.g., Panc-1, Mia-Pa-Ca-2) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding : Seed cells into 96-well plates at a density of approximately 3,000-5,000 cells per well. Allow cells to attach overnight.

-

Serum Starvation : Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Euphol Treatment : Prepare a stock solution of euphol in DMSO. Make serial dilutions in the low-serum medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. The final DMSO concentration should not exceed 1%. Add the diluted euphol to the cells and incubate for 72 hours. Include a vehicle control group (DMSO only).

-

MTS Reagent Addition : Two hours before the end of the incubation period, add 10-20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation and Absorbance Reading : Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis : Convert absorbance values to the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of viability against the euphol concentration and calculate the IC₅₀ value using non-linear regression analysis.

Protocol for In Vivo Anti-inflammatory Assay (DSS-Induced Colitis Model)

This protocol describes a widely used model to assess the anti-inflammatory effects of compounds on inflammatory bowel disease.[1][8][14]

-

Animal Model : Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

-

Induction of Colitis : Induce acute colitis by administering 3-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.

-

Euphol Treatment :

-

Prepare euphol by diluting it in a vehicle solution (e.g., 5% Tween 80 in saline).

-

Preventive Protocol : Administer euphol orally by gavage at doses of 3, 10, or 30 mg/kg twice daily, starting from day 0 (the same day DSS administration begins) until the end of the experiment (e.g., day 7).[1]

-

Therapeutic Protocol : Administer euphol (e.g., 30 mg/kg) orally twice daily, starting from day 3 (after colitis is established) until the end of the experiment.[1]

-

-

Monitoring : Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Endpoint Analysis : At the end of the treatment period, sacrifice the mice.

-

Measure the length of the colon.

-

Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammation.

-

Homogenize a portion of the colon tissue to measure Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

-

Use another portion of the tissue for ELISA or RT-PCR to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the molecular pathways affected by euphol.

Caption: General experimental workflow for investigating euphol.

Caption: Euphol's anti-inflammatory mechanism via NF-κB inhibition.

Caption: Euphol's anticancer effect via PI3K/Akt & MAPK/Erk pathways.

References

- 1. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - Preventive treatment with euphol blocks integrins and selectins expression in the colonic tissue after DSS-induced colitis. - Public Library of Science - Figshare [plos.figshare.com]

- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]

- 9. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. impactfactor.org [impactfactor.org]

- 14. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]

The Triterpenoid Euphol: A Modulator of Key Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

October 30, 2025

Introduction

Euphol, a tetracyclic triterpenoid alcohol found in the sap of plants from the Euphorbia genus, has garnered significant scientific interest for its diverse pharmacological activities.[1] Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth overview of the effects of euphol on critical cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Signaling Pathways Modulated by Euphol

Euphol exerts its biological effects by intervening in several key signaling cascades that are fundamental to cellular processes such as growth, proliferation, inflammation, and apoptosis. The following sections detail its impact on the Protein Kinase C/Extracellular Signal-Regulated Kinase (PKC/ERK), Transforming Growth Factor-beta (TGF-β), Phosphoinositide 3-Kinase/Akt (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways.

PKC/ERK1/2 Signaling Pathway

The PKC/ERK pathway is a crucial signaling route involved in cell proliferation, differentiation, and survival. In the context of inflammation, its activation can lead to the production of pro-inflammatory mediators.

Euphol has been shown to be a potent inhibitor of the PKC/ERK1/2 signaling pathway, particularly in the context of skin inflammation.[4][5] Topical application of euphol significantly attenuates 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by preventing the activation of PKCα and PKCδ isozymes.[4][5] This inhibition, in turn, reduces the downstream activation of ERK1/2 and the subsequent upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[4] The reduction in ERK activation also leads to decreased levels of keratinocyte-derived chemokine (CXCL1/KC) and macrophage inflammatory protein-2 (MIP-2), contributing to the suppression of leukocyte influx to the site of inflammation.[4][5]

In the context of cancer, euphol's modulation of the ERK pathway has been linked to the induction of apoptosis in gastric cancer cells.[6][7] By selectively targeting ERK signaling, euphol can promote programmed cell death in malignant cells.[7]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages.[6] Euphol has been demonstrated to negatively modulate TGF-β responsiveness.[6]

Structurally similar to cholesterol, an essential component of lipid rafts, euphol can alter the composition of the plasma membrane.[6] This alteration leads to the segregation of TGF-β receptors into lipid-raft microdomains.[6] This sequestration of receptors hinders the TGF-β-induced phosphorylation of Smad2, a key downstream effector, thereby suppressing TGF-β-induced transcriptional activation.[6] This mechanism provides insight into the anti-cancer effects of euphol, particularly in gastric cancer cells.[6]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers, including malignant melanoma.[8]

Studies on Euphorbia fischeriana Steud, a plant containing euphol, have shown that its extracts can inhibit the growth and migration of melanoma cells by modulating the PI3K/Akt signaling pathway.[8] The inhibitory effect is associated with the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and the downregulation of phosphorylated Akt (p-Akt).[8] By suppressing this pathway, euphol and related compounds can effectively hinder tumor cell proliferation and metastasis.[8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[9] Its dysregulation is implicated in various inflammatory diseases and cancers.

Euphol has been reported to exert anti-inflammatory effects by mediating the NF-κB signaling pathway.[6] It can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3] The general mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκB. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Euphol's intervention in this pathway contributes significantly to its anti-inflammatory and anti-cancer properties.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 3. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Euphol in Latex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol, a tetracyclic triterpene alcohol, is a significant bioactive compound found in the latex of various plant species, particularly within the Euphorbia genus. It has garnered considerable interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects. Accurate and precise quantification of euphol in latex is crucial for quality control, standardization of herbal preparations, and to support further research into its therapeutic applications.

These application notes provide detailed protocols for the extraction and quantitative analysis of euphol from plant latex using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Analysis of Euphol in Euphorbia Latex

The following table summarizes the quantitative data for euphol content in the latex of different Euphorbia species as determined by various analytical methods. This comparative data is essential for selecting appropriate plant sources and analytical techniques for euphol isolation and quantification.

| Plant Species | Analytical Method | Euphol Concentration | Reference |

| Euphorbia tirucalli | GC-MS | Major Triterpene | [1] |

| Euphorbia tirucalli | HPLC | Purity >95% | [2] |

| Euphorbia umbellata | Not Specified | Major Constituent | |

| Euphorbia antiquorum | Not Specified | Present | |

| Euphorbia neriifolia | Not Specified | Present |

Note: "Major Triterpene" or "Present" indicates that euphol was identified as a significant component, but specific quantitative data was not provided in the cited source.

Experimental Protocols

Sample Preparation: Extraction of Euphol from Latex

A critical first step in the analytical workflow is the efficient extraction of euphol from the complex latex matrix. The following protocol is a general guideline that can be adapted based on the specific latex characteristics.

Materials and Reagents:

-

Freshly collected plant latex

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Distilled water

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Filter paper (0.45 µm)

Protocol:

-

Latex Collection and Initial Processing: Collect fresh latex and immediately freeze it to minimize enzymatic degradation. For improved handling and quantification, the frozen latex can be lyophilized (freeze-dried) to obtain a powder.[3]

-

Solvent Extraction:

-

Accurately weigh a known amount of latex powder or fresh latex.

-

Add methanol to the latex in a 1:3 (w/v) ratio (e.g., 1 g of latex powder to 3 mL of methanol).[3]

-

Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and dissolution of euphol.

-

For a more exhaustive extraction, the latex can be collected in a solution of dichloromethane:methanol (3:1).[1]

-

-

Liquid-Liquid Partitioning (for crude extracts):

-

If the initial extract contains a high amount of impurities, a liquid-liquid partitioning step can be employed.

-

Concentrate the initial methanolic extract under reduced pressure using a rotary evaporator.

-

Resuspend the residue in a mixture of distilled water and partition it against n-hexane or dichloromethane.[1] The non-polar euphol will preferentially move into the organic phase.

-

Separate the organic layer.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract and concentrate it to dryness using a rotary evaporator.

-

-

Sample Reconstitution:

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the analytical instrument.

-

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used technique for the quantification of phytochemicals. A Reverse-Phase HPLC (RP-HPLC) method is generally suitable for the analysis of triterpenes like euphol.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Waters Alliance 2695 or equivalent with PDA detector |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v, isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Detector | Photodiode Array (PDA) Detector |

| Detection Wavelength | 205 nm[3] |

| Run Time | 15-20 minutes (adjust as needed for peak elution) |

Protocol:

-

Standard Preparation: Prepare a stock solution of euphol standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared latex extract into the HPLC system.

-